4,6-二甲基-2-(1H-吡咯-1-基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

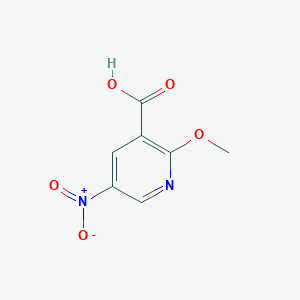

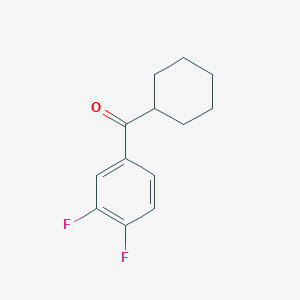

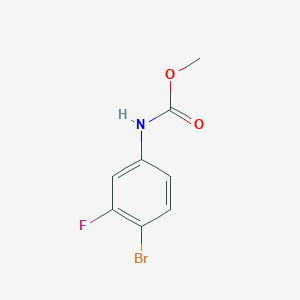

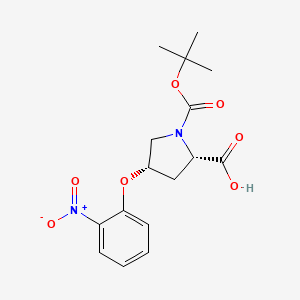

“4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine” is a chemical compound with the CAS Number: 60795-33-7. It has a molecular weight of 173.22 . This compound is a pyrrole derivative, and pyrrole is known as a biologically active scaffold which possesses a diverse nature of activities .

Molecular Structure Analysis

The InChI code for “4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine” is 1S/C10H11N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h3-7H,1-2H3 . This indicates that the compound has a pyrrole ring attached to a pyrimidine ring, with two methyl groups attached to the pyrimidine ring.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine” include a molecular weight of 173.22 .

科学研究应用

Antiviral Research

This compound has been utilized in the synthesis of novel molecules with potential antiviral properties. Researchers have explored its efficacy in inhibiting the replication of certain viruses .

Synthetic Chemistry

It serves as an intermediate in synthetic chemistry for the development of new benzyloxycarbonylating agents, which are useful in peptide synthesis .

Cell Culture and Metabolism Studies

The characteristics of this compound have been investigated in cell culture trends and metabolism studies of recombinant Chinese Hamster Ovary (rCHO) cells under supplemented conditions .

Halocyclization Reactions

In synthetic organic chemistry, this compound is involved in halocyclization reactions, which are crucial for constructing complex molecules with high chemoselectivity and yield .

Pyrrolopyrazine Derivatives

It is used in the one-pot synthesis of pyrrolopyrazine derivatives, which are important for their pharmacological activities. The process involves a domino imine formation, intramolecular annulation, and Ugi-azide reaction .

Drug Development

The compound is also significant in the synthetic approaches for creating pharmacologically active decorated six-membered rings with pyrimidine as a central unit. This includes the preparation of FDA-approved drugs with improved druglikeness and ADME-Tox properties .

作用机制

Target of Action

Similar compounds have been found to exhibit action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid biosynthesis, respectively .

Mode of Action

Molecular docking studies of similar compounds have revealed binding interactions with the active sites of dhfr and enoyl acp reductase enzymes . This suggests that 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine may interact with these enzymes, potentially inhibiting their activity and affecting the associated cellular processes .

Biochemical Pathways

, the inhibition of DHFR and enoyl ACP reductase could impact the folic acid pathway and fatty acid biosynthesis pathway , respectively. The downstream effects of these interactions could include disruption of DNA synthesis and cell growth, as well as alterations in metabolic processes .

Result of Action

Similar compounds have been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine may have similar effects.

属性

IUPAC Name |

4,6-dimethyl-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGBKRDYKUFMJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609908 |

Source

|

| Record name | 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

CAS RN |

60795-33-7 |

Source

|

| Record name | 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)